3-(Difluoromethoxy)benzofuran-2-carboxylic acid
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Overview
Description
3-(Difluoromethoxy)benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique difluoromethoxy group, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be constructed through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethyl ethers or difluoromethylation reagents under specific conditions to introduce the difluoromethoxy group at the desired position on the benzofuran ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
3-(Difluoromethoxy)benzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzofuran derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Difluoromethoxy)benzofuran-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s biological activities, such as antibacterial and anti-tumor properties, make it a valuable candidate for studying cellular mechanisms and developing new therapeutic agents.
Medicine: Its potential as an anti-viral and anti-cancer agent is being explored in preclinical studies, aiming to develop new treatments for various diseases.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound’s antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
3-(Difluoromethoxy)benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran-2-carboxylic acid: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Benzofuran-2-carboxylic acid: Similar core structure but without the difluoromethoxy group, leading to variations in reactivity and biological activity.
Benzothiophene derivatives: Contain a sulfur atom in place of the oxygen in the benzofuran ring, exhibiting distinct chemical behaviors and applications.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts specific chemical properties and enhances its biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-(difluoromethoxy)-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)16-7-5-3-1-2-4-6(5)15-8(7)9(13)14/h1-4,10H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUCACPKPKGWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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